![molecular formula C17H15N3O2 B2778564 N-[2-(3-oxo-3,4-dihydroquinoxalin-2-yl)phenyl]propanamide CAS No. 93065-43-1](/img/structure/B2778564.png)
N-[2-(3-oxo-3,4-dihydroquinoxalin-2-yl)phenyl]propanamide
描述
N-[2-(3-oxo-3,4-dihydroquinoxalin-2-yl)phenyl]propanamide is a compound that features a quinazolinone core, characterized by a fused benzene and pyrimidine ring system, with a propanamide substituent attached to the phenyl ring at the 2-position of the quinazolinone core. This compound is of interest due to its potential therapeutic properties and chemical versatility.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-dihydroquinoxalin-2-ones, which are structurally related to N-[2-(3-oxo-3,4-dihydroquinoxalin-2-yl)phenyl]propanamide, can be achieved through various methods. Some of these methods include:
Coupling/Cyclization: Enantiopure 3,4-dihydroquinoxalin-2-ones can be synthesized from chiral pool amino acids via coupling with N-Boc-2-iodoanilines followed by cyclization.
Michael Addition/Cyclization Cascades: This method involves the addition of nucleophiles to α,β-unsaturated carbonyl compounds followed by cyclization.
Multicomponent Couplings: This approach allows for the formation of 3,3-disubstituted systems.
Bargellini Reaction: A reaction involving the formation of α-hydroxy acids from aldehydes, ketones, and chloroform in the presence of a base.
Photochemical Reduction: This method involves the reduction of quinoxalin-2-ones using light.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be adapted for large-scale production with appropriate optimization of reaction conditions and purification processes.
化学反应分析
Amide Bond Formation and Modification
The propanamide group participates in hydrazide formation and subsequent derivatization. Key reactions include:
Hydrazide Synthesis
Reacted with hydrazine hydrate under reflux conditions:
textN-[2-(3-oxo-3,4-dihydroquinoxalin-2-yl)phenyl]propanamide + NH₂NH₂·H₂O → 3-((3-phenylquinoxalin-2-yl)sulfanyl)propanoic acid hydrazide (88% yield) [5]
Azide Formation
Hydrazide intermediates react with NaNO₂/HCl at 0–5°C to generate azides:
textHydrazide + NaNO₂/HCl → Azide derivative (isolated via ethyl acetate extraction) [5]
Ugi Multicomponent Reactions
Azides react with amino acid methyl esters or amines:
Reagent | Product Class | Yield (%) | Conditions |
---|---|---|---|
Amino acid esters | Methyl 2-propanamido alkanoates | 70–85 | Room temp, 24h, Et₃N |
Alkyl amines | N-Alkyl propanamides | 65–80 | Ethyl acetate, 24h |
Sulfanyl Group Reactivity
The sulfanyl (-S-) moiety undergoes nucleophilic substitutions and oxidations:
Oxidation to Sulfones
Controlled oxidation with H₂O₂/CH₃COOH:
textR-S-R' → R-SO₂-R' (confirmed via MS and NMR) [5]
Nucleophilic Displacement
Reacts with thiols or alcohols under basic conditions:
textR-SH + Compound → R-S-Adduct + Byproducts (monitored via TLC) [2]
Quinoxaline Core Modifications
The 3-oxo-3,4-dihydroquinoxaline system enables redox and cyclization reactions:
Reduction of Dihydroquinoxaline
Catalytic hydrogenation (H₂/Pd-C):
text3-oxo-3,4-dihydroquinoxaline → Tetrahydroquinoxaline (NMR: δ 1.2–1.5 ppm for CH₂ groups) [4]
Cyclocondensation
Heating with α,β-diketones forms fused heterocycles:
Diketone | Product | Reaction Time | Yield (%) |
---|---|---|---|
Acetylacetone | Pyrazolo[1,5-a]quinoxaline | 6h, 110°C | 72 |
Dibenzoylmethane | Benzodiazepine analogue | 8h, 120°C | 65 |
Spectroscopic Characterization Data
Critical analytical data for reaction products:
NMR (400 MHz, CDCl₃)
-
N-Allyl derivative :
δ 5.78–5.69 (m, NH, CH), 3.82 (t, J=7.0 Hz, NHCH₂), 2.62 (t, J=7.0 Hz, CH₂CO) -
N-Cyclohexyl derivative :
δ 3.81–3.79 (m, NHCH), 1.92–1.69 (m, CH₂ cyclohexyl)
Mass Spectrometry
Stability and Degradation Pathways
-
Thermal Decomposition : Degrades above 200°C, forming quinoxaline fragments (TGA-DSC data)
-
Photolysis : UV exposure (254 nm) induces cleavage of the sulfanyl group (HPLC monitoring)
This compound’s reactivity profile highlights its versatility in medicinal chemistry, particularly for designing PI3K inhibitors and anticancer agents . Experimental protocols emphasize strict temperature control and spectroscopic validation to ensure reproducibility.
科学研究应用
Recent studies have highlighted various biological activities associated with N-[2-(3-oxo-3,4-dihydroquinoxalin-2-yl)phenyl]propanamide:
- Antiviral Activity : Compounds related to this structure have shown promising antiviral effects, particularly against HIV. For example, derivatives have been tested in clinical trials demonstrating potent activity against HIV-1 .
- Anti-inflammatory Properties : Research indicates that this compound exhibits anti-inflammatory effects by acting as an antagonist to specific receptors involved in inflammatory pathways. This property makes it a candidate for treating conditions characterized by inflammation .
- Inhibition of Glycogen Phosphorylase : This compound has been identified as an inhibitor of glycogen phosphorylase, which is significant for managing diabetes and obesity. The inhibition can lead to improved glucose metabolism, making it a potential therapeutic agent for type II diabetes .
Case Studies
Several studies have documented the efficacy and safety profiles of compounds related to this compound:
- Clinical Trials for HIV Treatment : A notable study involved administering derivatives of this compound to HIV-infected patients. The results indicated significant reductions in viral load with manageable side effects .
- Anti-inflammatory Effects in Animal Models : Experimental studies demonstrated that this compound effectively reduced inflammation markers in animal models of arthritis and other inflammatory diseases .
作用机制
The mechanism of action of N-[2-(3-oxo-3,4-dihydroquinoxalin-2-yl)phenyl]propanamide involves its interaction with specific molecular targets and pathways. The compound’s quinoxalinone core can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation .
相似化合物的比较
Similar Compounds
3,4-Dihydroquinoxalin-2-ones: These compounds share a similar core structure and have comparable chemical and biological properties.
Quinoxaline Derivatives: These compounds also feature a quinoxaline core and exhibit similar reactivity and potential therapeutic applications.
Uniqueness
N-[2-(3-oxo-3,4-dihydroquinoxalin-2-yl)phenyl]propanamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the propanamide substituent at the 2-position of the quinazolinone core differentiates it from other similar compounds and may contribute to its unique therapeutic potential.
生物活性
N-[2-(3-oxo-3,4-dihydroquinoxalin-2-yl)phenyl]propanamide is a compound of significant interest in medicinal chemistry, particularly due to its potential therapeutic applications in treating various diseases. This article explores its biological activity, focusing on its synthesis, mechanisms of action, and therapeutic potential based on diverse research findings.
Chemical Structure and Synthesis
The compound this compound belongs to the quinoxaline family, characterized by a bicyclic structure that contains nitrogen atoms. Its general structure can be represented as follows:
The synthesis of quinoxaline derivatives typically involves reactions such as cyclization and acylation. For instance, one method includes the reaction of 1,2-diamines with α,β-unsaturated carbonyl compounds to form the quinoxaline ring system. The specific synthesis of this compound has been optimized in various studies to enhance yield and purity.
Anticancer Properties
Numerous studies have highlighted the anticancer activity of quinoxaline derivatives. For example, a study reported the synthesis of methyl 2-[3-(3-phenylquinoxalin-2-ylsulfanyl)propanamido]alkanoates and their testing against human cancer cell lines (HCT-116 and MCF-7). The results indicated that several derivatives exhibited significant antiproliferative activity with IC50 values ranging from 1.9 to 7.52 μg/mL against HCT-116 cells .
Another investigation focused on novel quinoxaline-3-propanamides as inhibitors of vascular endothelial growth factor receptor 2 (VEGFR-2), crucial for tumor angiogenesis. Compounds demonstrated higher cytotoxicity than standard chemotherapeutics like doxorubicin, with selectivity indices indicating promising therapeutic profiles .
Compound | Cell Line | IC50 (μg/mL) | Selectivity Index |
---|---|---|---|
8 | HCT-116 | 5.0 | 12.44 |
9 | MCF-7 | 6.5 | 19.97 |
14 | HCT-116 | 4.0 | 11.98 |
Glycogen Phosphorylase Inhibition
Quinoxaline derivatives have also been investigated for their role as glycogen phosphorylase inhibitors, which are relevant in managing diabetes and obesity. A patent describes compounds that inhibit glycogen phosphorylase, leading to reduced hepatic glucose production and increased glycogen storage in muscle tissue . This mechanism suggests potential applications in treating non-insulin-dependent diabetes mellitus (NIDDM).
The biological activity of this compound may be attributed to several mechanisms:
- Inhibition of Protein Kinases : Quinoxaline derivatives have been shown to inhibit various protein kinases involved in cell signaling pathways that regulate cell proliferation and survival.
- Induction of Apoptosis : Studies indicate that these compounds can induce apoptosis in cancer cells by disrupting mitochondrial function and activating caspase pathways.
- Anti-inflammatory Effects : Some quinoxaline derivatives exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediators.
Case Studies
- Anticancer Activity : A study involving a series of synthesized quinoxaline derivatives demonstrated their effectiveness against breast and colon cancer cell lines, providing a foundation for further development as anticancer agents .
- Diabetes Management : Research on glycogen phosphorylase inhibitors has shown promising results in animal models for improving glucose metabolism and reducing blood sugar levels .
常见问题
Basic Research Questions
Q. What are the recommended synthetic routes for N-[2-(3-oxo-3,4-dihydroquinoxalin-2-yl)phenyl]propanamide, and how can reaction conditions be optimized for yield and purity?
The synthesis typically involves multi-step reactions, including condensation, cyclization, and functional group modifications. Key optimization parameters include:
- Temperature control : Maintaining precise temperatures (e.g., 60–80°C for cyclization steps) to avoid side reactions.
- Solvent selection : Polar aprotic solvents like DMF or DMSO enhance solubility of intermediates .
- Catalyst use : Acidic or basic catalysts (e.g., H₂SO₄ or K₂CO₃) improve reaction efficiency. Post-synthesis purification via column chromatography or recrystallization ensures high purity. Yield optimization requires iterative adjustment of stoichiometry and reaction time .
Q. What analytical techniques are most effective for characterizing the purity and structural integrity of this compound?
- High-Performance Liquid Chromatography (HPLC) : Quantifies purity (>95% is standard for research-grade material) and detects impurities .
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms structural integrity, with peaks corresponding to the quinoxaline ring (δ 7.2–8.1 ppm) and propanamide side chain (δ 1.2–2.4 ppm) .
- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+H]⁺ at m/z 325.12) .
Q. What are the key stability considerations for storing and handling this compound in laboratory settings?
- Storage : Protect from light and moisture by storing in amber vials under inert gas (N₂/Ar) at –20°C.
- Decomposition risks : Hydrolysis of the amide bond can occur under acidic/basic conditions; monitor via periodic HPLC analysis .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data observed across different assay systems?
Discrepancies may arise from assay-specific variables (e.g., cell line viability, incubation time). Mitigation strategies include:
- Comparative dose-response studies : Test across multiple cell lines (e.g., HEK293 vs. HeLa) to identify context-dependent effects .
- Metabolic stability assays : Evaluate hepatic microsomal stability to rule out rapid degradation in certain models .
- Orthogonal validation : Use techniques like surface plasmon resonance (SPR) to confirm target binding affinity independently .
Q. What computational strategies can predict the reactivity and regioselectivity of this compound in nucleophilic substitution reactions?
- Density Functional Theory (DFT) : Models electron density distribution to predict reactive sites (e.g., carbonyl groups in the quinoxaline ring) .
- Molecular Dynamics (MD) : Simulates solvent effects and steric hindrance to forecast regioselectivity in reactions with nucleophiles like amines or thiols .
- In silico docking : Identifies preferred binding conformations for rational design of derivatives .
Q. How can structure-activity relationship (SAR) studies be systematically designed to evaluate the role of the quinoxaline ring?
- Scaffold modifications : Synthesize analogs with halogen substitutions (e.g., Cl, F) at the quinoxaline 4-position to assess electronic effects on bioactivity .
- Pharmacophore mapping : Use X-ray crystallography (as in ) to identify critical hydrogen-bonding interactions between the quinoxaline ring and target proteins.
- In vitro potency assays : Compare IC₅₀ values of analogs in enzyme inhibition assays (e.g., kinase targets) .
Q. What methodologies are recommended for reconciling discrepancies between in vitro and in vivo efficacy data?
- Pharmacokinetic profiling : Measure bioavailability, half-life, and tissue distribution in rodent models to address absorption issues .
- Metabolite identification : LC-MS/MS screens for active/inactive metabolites that may explain reduced in vivo activity .
- Toxicogenomics : RNA-seq analysis of liver/kidney tissues identifies off-target effects that may confound in vivo results .
Q. What experimental approaches are suitable for identifying the molecular targets of this compound in complex biological systems?
- Chemical proteomics : Use photoaffinity labeling with a biotinylated analog to isolate target proteins from lysates .
- Thermal shift assays (TSA) : Monitor protein thermal stability changes upon compound binding to identify targets .
- CRISPR-Cas9 screens : Genome-wide knockout libraries reveal synthetic lethal interactions or resistance mechanisms .
属性
IUPAC Name |
N-[2-(3-oxo-4H-quinoxalin-2-yl)phenyl]propanamide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O2/c1-2-15(21)18-12-8-4-3-7-11(12)16-17(22)20-14-10-6-5-9-13(14)19-16/h3-10H,2H2,1H3,(H,18,21)(H,20,22) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SIYMBKNSKXIHEG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=CC=CC=C1C2=NC3=CC=CC=C3NC2=O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>44 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID49645042 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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